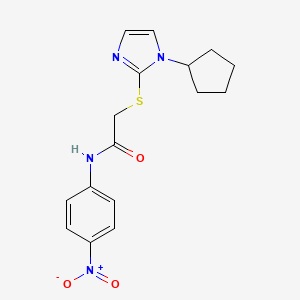
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
Übersicht
Beschreibung
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, also known as CPI-444, is a novel small molecule inhibitor of adenosine A2A receptor. It is currently being developed as a potential cancer immunotherapy agent due to its ability to enhance anti-tumor immune responses.
Wirkmechanismus
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide acts as a competitive antagonist of the adenosine A2A receptor, which is a G protein-coupled receptor that is highly expressed on immune cells. Binding of adenosine to this receptor leads to the activation of intracellular signaling pathways that inhibit immune cell function. By blocking this receptor, this compound prevents the inhibitory effects of adenosine and enhances the activity of immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. It enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell killing. It also reduces the number of regulatory T cells, which are known to suppress anti-tumor immune responses. In addition, this compound has been shown to increase the production of cytokines such as interferon-gamma, which further enhances immune cell activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is its specificity for the adenosine A2A receptor, which minimizes off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation is that it may not be effective in all types of cancer, as the expression of adenosine A2A receptor varies between different tumor types.
Zukünftige Richtungen
There are several potential future directions for the development of 2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide as a cancer immunotherapy agent. One possibility is to combine it with other immunotherapeutic agents such as checkpoint inhibitors or CAR-T cell therapy to further enhance anti-tumor immune responses. Another direction is to explore its potential in other disease indications where adenosine signaling is known to play a role, such as chronic inflammation or autoimmune disorders. Finally, further clinical studies are needed to determine the optimal dosing and treatment regimens for this compound in different patient populations.
Wissenschaftliche Forschungsanwendungen
2-((1-cyclopentyl-1H-imidazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. It works by blocking the adenosine A2A receptor, which is known to suppress anti-tumor immune responses. By inhibiting this receptor, this compound enhances the activity of immune cells such as T cells and natural killer cells, leading to increased tumor cell killing.
Eigenschaften
IUPAC Name |
2-(1-cyclopentylimidazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-15(18-12-5-7-14(8-6-12)20(22)23)11-24-16-17-9-10-19(16)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVHAVHOEPXJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3307296.png)
![2-((6-methyl-7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B3307304.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-bromophenyl)acetamide](/img/structure/B3307308.png)
![1-Benzoyl-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307321.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide](/img/structure/B3307341.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3307344.png)
![4-butoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307346.png)
![4-butoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307355.png)
![5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B3307359.png)
![4-ethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3307363.png)
![4-(6-Methyl-2-(4-((2-methylbenzo[d]thiazol-6-yl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine](/img/structure/B3307365.png)

![4-(3-bromobenzyl)-2-(4-isopropylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3307387.png)